(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride
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Description
(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C15H18ClN3O2 and its molecular weight is 307.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
L-Glutamine alpha-(beta-naphthyl)amide hydrochloride, also known as H-Gln-NA HCl, primarily targets l-glutaminases . These enzymes catalyze the cleavage of the gamma-amido bond of l-glutamine residues .
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. The l-glutaminases catalyze the cleavage of the gamma-amido bond of l-glutamine residues, producing ammonia and l-glutamate .
Biochemical Pathways
The action of H-Gln-NA HCl affects the glutamine metabolic pathway . Glutamine can be used as a nitrogen donor in the biosynthesis of many compounds, including other amino acids, purines, and pyrimidines . It also improves nicotinamide adenine dinucleotide (NAD) redox potential .
Pharmacokinetics
L-Glutamine is known to be well-absorbed and distributed throughout the body .
Result of Action
The cleavage of the gamma-amido bond of l-glutamine residues results in the production of ammonia and l-glutamate . This can have various effects at the molecular and cellular levels, depending on the context. For example, in the context of nutrition, L-Glutamine is used for nutritional supplementation and for treating dietary shortage or imbalance .
Biochemical Analysis
Biochemical Properties
Glutaminases catalyze the cleavage of the gamma-amido bond of L-glutamine residues, producing ammonia and L-glutamate . This interaction is fundamental to various biochemical processes, including the production of amino acids, nucleotides, and other substances that facilitate cellular proliferation .
Cellular Effects
The effects of L-Glutamine alpha-(beta-naphthyl)amide hydrochloride on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in tumor cells, the metabolism of glutamine is intricately linked to the survival and progression of cancer cells .
Molecular Mechanism
The molecular mechanism of action of L-Glutamine alpha-(beta-naphthyl)amide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), this compound has been synthesized with high yield and regioselectivity .
Metabolic Pathways
L-Glutamine alpha-(beta-naphthyl)amide hydrochloride is involved in the glutamine metabolic pathway . This pathway is crucial for the production of amino acids, fatty acids, nucleotides, and more . The compound’s interactions with enzymes or cofactors within this pathway could also influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
(2S)-2-amino-N-naphthalen-2-ylpentanediamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2.ClH/c16-13(7-8-14(17)19)15(20)18-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9,13H,7-8,16H2,(H2,17,19)(H,18,20);1H/t13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGKEUSDVCMPLI-ZOWNYOTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201988-95-6 |
Source
|
Record name | 201988-95-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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